molecular formula C17H12BrNO2S2 B11624539 (5E)-3-benzyl-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11624539
M. Wt: 406.3 g/mol
InChI Key: BGNGRPCCSCVZDM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-benzyl-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-benzyl-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicine, the compound’s potential as a therapeutic agent is explored. Its antimicrobial properties make it a candidate for the development of new antibiotics, while its anticancer activity suggests potential use in cancer treatment.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial activity.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-benzyl-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the bromine atom, which may affect its biological activity.

    (5E)-3-benzyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.

    (5E)-3-benzyl-5-(5-methyl-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: The presence of a methyl group instead of bromine can influence its chemical behavior and biological effects.

Uniqueness

The presence of the bromine atom in (5E)-3-benzyl-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from other similar compounds. Bromine can enhance the compound’s reactivity and potentially improve its biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C17H12BrNO2S2

Molecular Weight

406.3 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12BrNO2S2/c18-13-6-7-14(20)12(8-13)9-15-16(21)19(17(22)23-15)10-11-4-2-1-3-5-11/h1-9,20H,10H2/b15-9+

InChI Key

BGNGRPCCSCVZDM-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)O)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.